4-Bromo-2,3-dichlorobenzaldehyde
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Overview
Description
4-Bromo-2,3-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, featuring bromine and chlorine atoms on the benzene ring. This compound is known for its reactivity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dichlorobenzaldehyde can be synthesized through several methods, including the bromination and chlorination of benzaldehyde derivatives. One common method involves the selective halogenation of 2,3-dichlorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of halogenating agents and catalysts to achieve the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dichlorobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound to produce carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, other reduced derivatives
Substitution Products: Amines, alkoxides
Scientific Research Applications
4-Bromo-2,3-dichlorobenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological targets.
Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-2,3-dichlorobenzaldehyde is similar to other halogenated benzaldehydes, such as 4-bromobenzaldehyde and 2,3-dichlorobenzaldehyde. its unique combination of bromine and chlorine atoms on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
4-Bromobenzaldehyde
2,3-Dichlorobenzaldehyde
4-Bromo-2,3-difluorobenzaldehyde
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Properties
IUPAC Name |
4-bromo-2,3-dichlorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVRQVCGWNBNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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